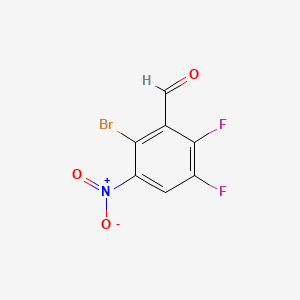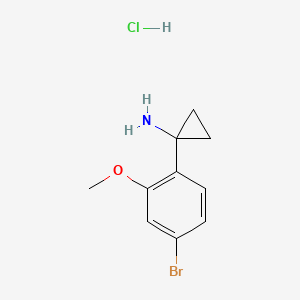![molecular formula C9H16Cl2N2O2 B15299849 2-[(4-Aminophenyl)amino]propane-1,3-diol dihydrochloride](/img/structure/B15299849.png)
2-[(4-Aminophenyl)amino]propane-1,3-diol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Aminophenyl)amino]propane-1,3-diol dihydrochloride is a chemical compound with the molecular formula C9H14N2O2·2HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminophenyl group attached to a propane-1,3-diol backbone, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminophenyl)amino]propane-1,3-diol dihydrochloride typically involves the reaction of 4-nitroaniline with glycidol under specific conditions. The reaction proceeds through the following steps:
Nitration: 4-nitroaniline is nitrated to form 4-nitro-2-aminophenol.
Reduction: The nitro group is reduced to an amino group, resulting in 4-aminophenol.
Reaction with Glycidol: 4-aminophenol is then reacted with glycidol to form 2-[(4-aminophenyl)amino]propane-1,3-diol.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Aminophenyl)amino]propane-1,3-diol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the amino groups to hydroxylamines or other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxylamines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(4-Aminophenyl)amino]propane-1,3-diol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-[(4-Aminophenyl)amino]propane-1,3-diol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-1-(4-nitrophenyl)propane-1,3-diol
- 2-Amino-2-(4-hexylphenethyl)propane-1,3-diol
Uniqueness
2-[(4-Aminophenyl)amino]propane-1,3-diol dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H16Cl2N2O2 |
|---|---|
Peso molecular |
255.14 g/mol |
Nombre IUPAC |
2-(4-aminoanilino)propane-1,3-diol;dihydrochloride |
InChI |
InChI=1S/C9H14N2O2.2ClH/c10-7-1-3-8(4-2-7)11-9(5-12)6-13;;/h1-4,9,11-13H,5-6,10H2;2*1H |
Clave InChI |
JIADHPNFVKJBAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)NC(CO)CO.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





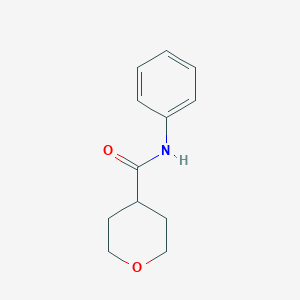
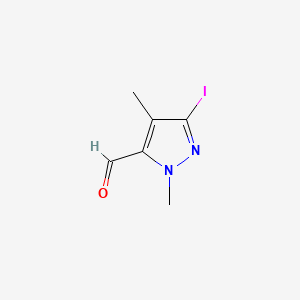
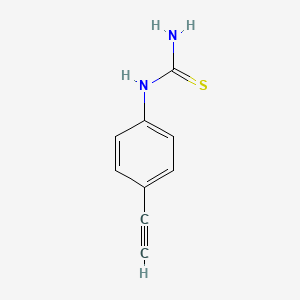

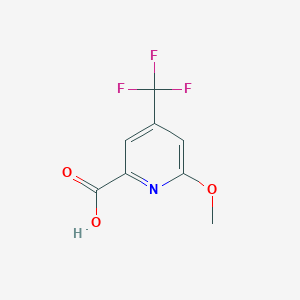
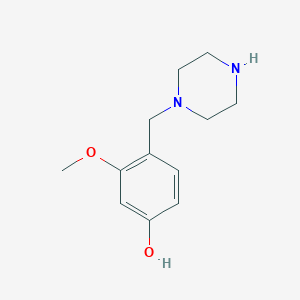
![Methyl 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15299824.png)
![1,3,7-Triazaspiro[4.4]nonan-2-one dihydrochloride](/img/structure/B15299832.png)

